2(3H)-Oxazolethione, 4-methyl-
Overview
Description
Oxazolethiones are a class of organic compounds characterized by an oxazole ring (a five-membered ring with two adjacent heteroatoms, one oxygen and one nitrogen) and a thione group (an organic compound where oxygen in an oxide is replaced by sulfur). The “4-methyl-” prefix indicates a methyl group (-CH3) attached to the 4th carbon in the ring .
Synthesis Analysis
While specific synthesis methods for “2(3H)-Oxazolethione, 4-methyl-” were not found, similar compounds are often synthesized through multi-step reactions involving nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using X-ray diffraction (XRD) and theoretical calculations such as Density Functional Theory (DFT) in both gas and solid phases .Chemical Reactions Analysis
Imidazole-containing compounds, which are structurally similar to oxazolethiones, have been studied for their broad range of chemical and biological properties. They are known to undergo various chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, similar compounds like 2-methylimidazole are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Polymer Films and Packaging Materials
- Applications :
- Polyvinyl Alcohol (PVA) Blends : Researchers have explored PVA/oxidized maize starch (OMS) blend films doped with 7-hydroxy-4-methyl coumarin (7H4MC). These films exhibit improved mechanical properties, smoother surface morphology, and enhanced biodegradability. Additionally, they have potential as packaging materials due to their low migration rates and antioxidant properties .
- Active Packaging : The compound’s presence in polymer films enhances their functionality, making them suitable for active packaging applications .
Drug Discovery and Material Science
- Applications :
Biological Properties and Drug Design
- Applications :
- Quinazolinone Derivatives : Researchers have synthesized 2-substituted-4(3H)-quinazolinone derivatives, which exhibit diverse biological properties. These derivatives are relevant for drug design and development .
Antimicrobial Agents
- Applications :
- 1,2,4-Triazole Derivatives : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, have been synthesized. These compounds may exhibit antimicrobial properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3H-1,3-oxazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-6-4(7)5-3/h2H,1H3,(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFLCYFXQBLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393906 | |
Record name | 2(3H)-Oxazolethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13016-17-6 | |
Record name | 13016-17-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Oxazolethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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